molecular formula C₁₅H₂₈N₂O₄S B127696 Sparteine sulfate CAS No. 299-39-8

Sparteine sulfate

Cat. No. B127696
CAS RN: 299-39-8
M. Wt: 332.5 g/mol
InChI Key: FCEHFCFHANDXMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sparteine sulfate is a compound with a history of varied medical applications. Initially isolated in 1851, it has been used as an oxytocic agent since 1939, particularly in European countries before gaining popularity in the United States . It has been administered intramuscularly to stimulate uterine contractions, with a particular effect on reducing the latent interval from amniotomy to the onset of labor . Despite its oxytocic properties, concerns have been raised regarding its safety, as it has been associated with a hypertonic state of the uterus and fetal bradycardia . Moreover, sparteine sulfate has been found to have bacteriostatic activity against Mycobacterium tuberculosis, including multidrug-resistant strains .

Synthesis Analysis

The synthesis of sparteine and its derivatives has been a subject of interest due to its applications in asymmetric synthesis and potential medical uses. The first asymmetric total synthesis of (+)-sparteine was reported from 2,5-norbornadione in 15 steps, highlighting the complexity of its chemical structure . Additionally, derivatives of sparteine have been synthesized, such as C2-modified sparteine derivatives, which show potential as long-acting sodium channel blockers .

Molecular Structure Analysis

Sparteine is a chiral diamine, and its molecular structure has been crucial in its application as a ligand for asymmetric synthesis. The C(1) symmetry of (-)-sparteine is essential for its selectivity in catalytic reactions, such as the enantioselective oxidation of secondary alcohols to ketones . The structural features of sparteine derivatives have also been explored, with modifications at specific positions resulting in irreversible blockers of voltage-gated sodium channels .

Chemical Reactions Analysis

Sparteine's chemical reactivity is exemplified by its role in the oxidative kinetic resolution of secondary alcohols, where it serves as a chiral ligand in conjunction with PdCl2 . The selectivity of this reaction is influenced by the structural features of sparteine, particularly its C(1) symmetry and the presence of Cl(-) . Additionally, sparteine surrogates have been designed and synthesized for use in asymmetric synthesis, providing insights into the reactivity of sparteine analogs .

Physical and Chemical Properties Analysis

The physical and chemical properties of sparteine sulfate have been studied in the context of its pharmacological effects. As an oxytocic, sparteine sulfate has been shown to have a mild stimulatory effect on uterine contractility, resembling the action of ergot preparations more than oxytocin . However, its use has been associated with variations in uterine response and potential complications such as hypertonicity and fetal distress . The evaluation of sparteine sulfate's myometrial stimulant properties has also been conducted using the Lorand tokodynamometer, confirming its effectiveness in stimulating labor in a majority of cases .

Scientific Research Applications

Antimicrobial Activity

Evaluation of in vitro susceptibility to sparteine in four strains of Mycobacterium tuberculosis. Sparteine sulfate demonstrates significant potential as an antimicrobial agent, particularly against strains of Mycobacterium tuberculosis, including those resistant to traditional treatments. In vitro studies reveal that sparteine sulfate prevents the development of colony-forming units in various strains of Mycobacterium tuberculosis, suggesting its use as a novel antimicrobial agent (Hidalgo et al., 2022).

Anticonvulsant Properties

Sparteine as an anticonvulsant drug Evidence and possible mechanism of action.

Sparteine has been identified as having anticonvulsant properties, with evidence suggesting its effectiveness in reducing seizures in various animal models. This research highlights sparteine's potential for inhibiting convulsive behavior and decreasing seizure severity, pointing towards its role in managing acute seizures and status epilepticus. The underlying mechanisms may involve the modulation of muscarinic acetylcholine receptors (Villalpando-Vargas & Medina-Ceja, 2016).

Asymmetric Synthesis in Chemistry

Basic instinct design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis.

Sparteine and its derivatives are extensively utilized in the field of asymmetric synthesis, a critical component of chemical manufacturing. The creation of (+)-sparteine surrogates has expanded the toolkit available for chemists, allowing for the synthesis of a wide range of chiral molecules. This research underscores sparteine's pivotal role in advancing synthetic chemistry methodologies (O’Brien, 2008).

Role in Plant Defense Mechanisms

Diurnal cycle of sparteine production in Lupinus arcticus. Research on Lupinus arcticus indicates that sparteine production follows a diurnal cycle, likely serving as a defense mechanism against herbivores such as snowshoe hares. This insight into sparteine's role in plant ecology provides a better understanding of its natural functions and interactions within ecosystems (Sharam & Turkington, 2005).

Safety And Hazards

Sparteine sulfate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves and chemical safety goggles, should be used when handling Sparteine sulfate .

Future Directions

A sustainable process to obtain (-)-sparteine sulfate and free base (-)-sparteine from leaves and stems of Lupinus montanus has been reported . This process presents an efficient and sustainable method for obtaining (-)-sparteine sulfate .

properties

IUPAC Name

(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2.H2O4S/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17;1-5(2,3)4/h12-15H,1-11H2;(H2,1,2,3,4)/t12-,13-,14-,15+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCEHFCFHANDXMB-UMEYXWOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3CCCC4.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2C[C@@H]3C[C@H]([C@H]2C1)CN4[C@H]3CCCC4.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sparteine sulfate

CAS RN

299-39-8
Record name 7,14-Methano-2H,6H-dipyrido[1,2-a:1′,2′-e][1,5]diazocine, dodecahydro-, (7S,7aR,14S,14aS)-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=299-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sparteine sulfate anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sparteine sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.527
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SPARTEINE SULFATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D76XVF9R0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sparteine sulfate
Reactant of Route 2
Reactant of Route 2
Sparteine sulfate
Reactant of Route 3
Sparteine sulfate
Reactant of Route 4
Sparteine sulfate
Reactant of Route 5
Sparteine sulfate
Reactant of Route 6
Sparteine sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.